molecular formula C11H8ClNO2 B6346107 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188134-95-3

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346107
CAS No.: 1188134-95-3
M. Wt: 221.64 g/mol
InChI Key: WVOUNUASLMLERU-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted isoxazoles .

Another method involves the Vilsmeier-Haack reaction, where the starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared and then reacted with appropriate reagents to form the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods has been reported to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-(4-methoxyphenyl)-1,2-oxazole-4-carbaldehyde

Uniqueness

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUNUASLMLERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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